

# Spectroscopic characterization of 4-Thiomorpholineacetamide (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Thiomorpholineacetamide

CAS No.: 765242-43-1

Cat. No.: B3357918

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## Comprehensive Spectroscopic Profiling of 4-Thiomorpholineacetamide

CAS: 14055-52-8 | Formula:  $C_6H_{12}N_2OS$  | MW: 160.24 g/mol

### Executive Summary & Structural Logic

In medicinal chemistry, **4-Thiomorpholineacetamide** (also known as 2-(thiomorpholin-4-yl)acetamide) serves as a critical heterocycle scaffold, often utilized to modulate lipophilicity in kinase inhibitors and GPCR ligands. Its structural integrity is defined by a saturated thiomorpholine ring (1,4-thiazane) N-linked to a primary acetamide side chain.

This guide provides a definitive spectroscopic reference. Unlike simple aliphatic amines, the presence of both sulfur and nitrogen in the ring creates specific electronic environments that must be deconvoluted using multi-modal spectroscopy. The protocols below are designed to validate identity, assess purity, and detect common oxidative impurities (sulfoxides/sulfones).

### Structural Numbering & Nomenclature

To ensure accurate assignment, we utilize the following numbering scheme:

- Position 1: Sulfur atom (S)[1][2]
- Position 4: Nitrogen atom (N)[1][3]
- Linker: The methylene bridge ( $-\text{CH}_2-$ ) connecting N4 to the carbonyl.
- Amide: The terminal  $-\text{C}(=\text{O})\text{NH}_2$  group.

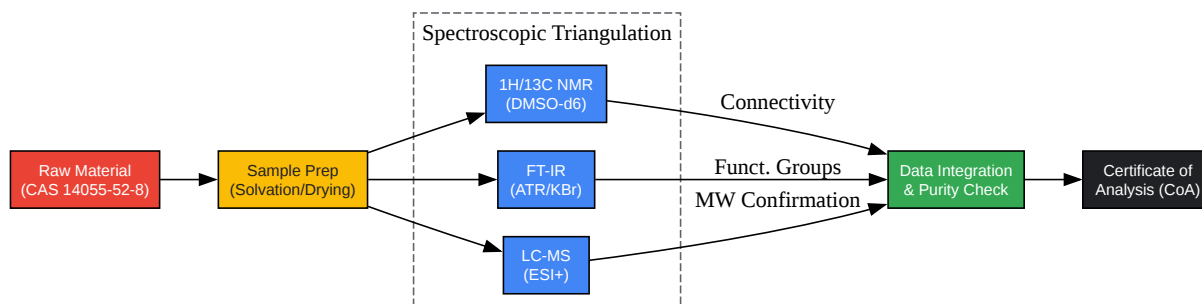
## Analytical Workflow & Sample Preparation

Directive: Do not treat sample prep as an afterthought. Solubility and solvent choice dictate spectral resolution.

### Solvent Strategy

- NMR (Preferred): DMSO- $d_6$ .
  - Reasoning: Chloroform- $d$  ( $\text{CDCl}_3$ ) often causes broadening of the amide protons due to rapid exchange and quadrupole relaxation. DMSO- $d_6$  stabilizes the amide protons via hydrogen bonding, resolving them as distinct signals (often separated non-equivalent protons due to restricted rotation).
- MS: Methanol/Water (50:50) + 0.1% Formic Acid.
  - Reasoning: Promotes protonation for ESI(+) without suppressing ionization.
- IR: ATR (Attenuated Total Reflectance) or KBr Pellet.
  - Reasoning: Neat solid analysis prevents solvent peak interference in the amide I/II regions.

## Workflow Visualization



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Figure 1: Analytical workflow for structural validation utilizing spectroscopic triangulation.

## Nuclear Magnetic Resonance (NMR) Profiling

Instrument: 400 MHz or higher recommended. Solvent: DMSO-d<sub>6</sub> (Reference: 2.50 ppm).[3]

### <sup>1</sup>H NMR Analysis (Proton)

The thiomorpholine ring exists in a chair conformation, but at room temperature, rapid ring inversion often averages the axial/equatorial protons into simplified triplets.

Position / Group	Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment Logic
Amide NH (H_a)	7.10 - 7.30	Broad Singlet	1H	Hydrogen-bonded amide proton (restricted rotation).
Amide NH (H_b)	6.80 - 7.00	Broad Singlet	1H	Non-bonded amide proton.
Linker (-N-CH <sub>2</sub> -CO)	2.95	Singlet	2H	Isolated methylene between N and Carbonyl. Diagnostic singlet.
Ring N-CH <sub>2</sub> (Pos 3,5)	2.60 - 2.70	Triplet (or m)	4H	Alpha to Nitrogen. Deshielded relative to S-CH <sub>2</sub> but shielded relative to linker.
Ring S-CH <sub>2</sub> (Pos 2,6)	2.50 - 2.58	Triplet (or m)	4H	Alpha to Sulfur. Often overlaps with DMSO solvent peak (2.50). Critical QC Check.

Technical Note: If the triplet at ~2.55 ppm is obscured by DMSO, run the sample in CDCl<sub>3</sub> (shifts will move to ~2.7 ppm for N-CH<sub>2</sub> and ~2.6 ppm for S-CH<sub>2</sub>), but be aware the amide protons will broaden significantly.

## <sup>13</sup>C NMR Analysis (Carbon)

Reference: DMSO-d<sub>6</sub> (39.5 ppm).

Carbon Environment	Shift ( $\delta$ ppm)	Assignment Logic
Carbonyl (C=O)	171.5	Typical primary amide carbonyl.
Linker (N-CH <sub>2</sub> -CO)	61.8	Deshielded by both N and C=O.
Ring N-CH <sub>2</sub> (C3, C5)	54.2	Alpha to Nitrogen (more electronegative than S).
Ring S-CH <sub>2</sub> (C2, C6)	27.4	Alpha to Sulfur (heavy atom effect shields Carbon).

## Vibrational Spectroscopy (FT-IR)

Method: ATR (Solid state). This technique is primary for confirming the amide functionality and the integrity of the C-S bond (checking for oxidation).

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Significance
3350 & 3180	N-H Stretch (Sym/Asym)	Doublet indicates a primary amide (-NH <sub>2</sub> ). A single band would imply a secondary amide impurity.
2920 - 2850	C-H Stretch	Aliphatic CH <sub>2</sub> stretches (Ring and Linker).
1660 - 1690	Amide I (C=O Stretch)	Strongest band. Confirms the carbonyl environment.[4]
1600 - 1620	Amide II (N-H Bend)	Diagnostic for primary amides; helps distinguish from esters/acids.
1400 - 1420	C-N Stretch	Linker to Ring connection.
650 - 700	C-S Stretch	Characteristic of the thioether. Alert: Strong bands at 1050 cm <sup>-1</sup> (S=O) indicate sulfoxide impurity.

## Mass Spectrometry (MS) & Fragmentation

Method: ESI (+) / Q-TOF or Triple Quad. Molecular Weight: 160.24 Da.

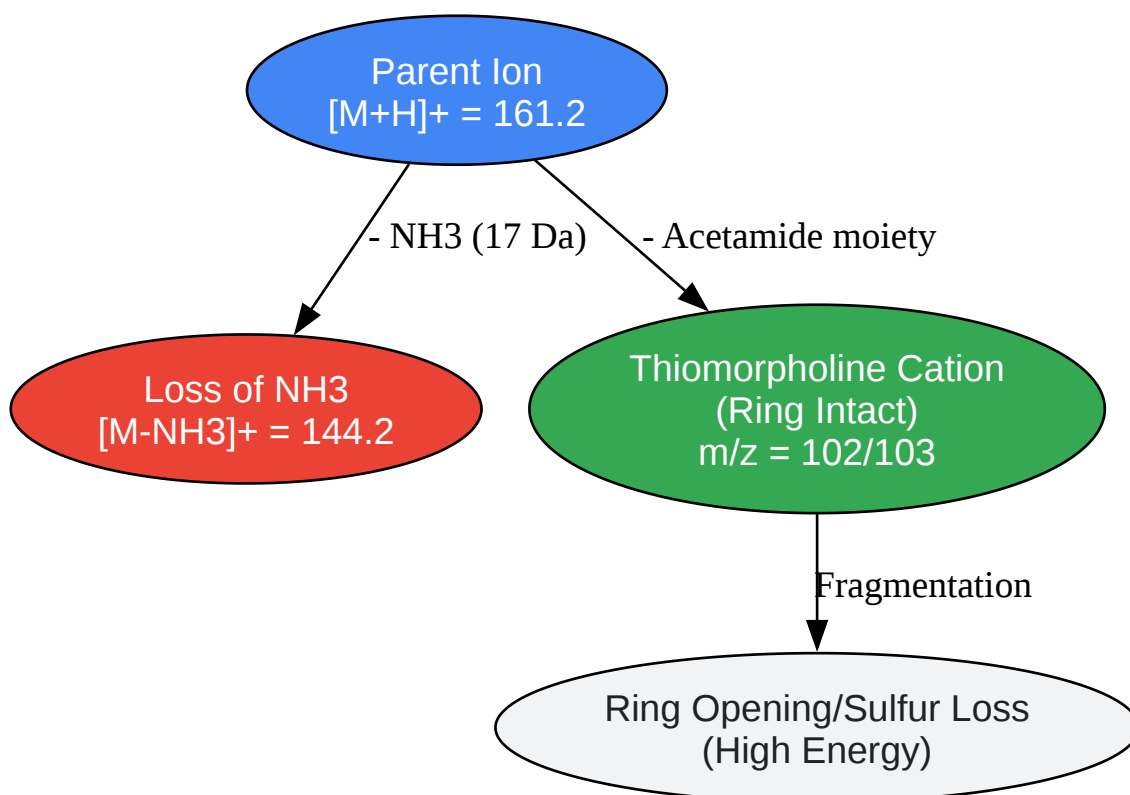
### Ionization Profile

- [M+H]<sup>+</sup>: Observed at m/z 161.2.
- [M+Na]<sup>+</sup>: Often observed at m/z 183.2 (adduct formation common in non-desalted samples).

### Fragmentation Pathway (MS/MS)

Fragmentation of this molecule is driven by the stability of the thiomorpholine ring and the labile amide bond.

- Loss of Ammonia (-17 Da): Primary amides readily lose  $\text{NH}_3$  to form an acylium ion or ketene-like transition state.
- Cleavage of Acetamide Side Chain: Breaking the N-C bond between the ring and the linker.



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Figure 2: Proposed ESI(+) fragmentation pathway for structural confirmation.

## Quality Control & Impurity Profiling

Expert Insight: The most common failure mode for this compound is oxidation of the sulfur atom.

### Self-Validating Protocol for Oxidation Check:

- Check IR: Look for a new, sharp band at  $1000\text{-}1050\text{ cm}^{-1}$ . This corresponds to the  $\text{S=O}$  stretch (Sulfoxide).
- Check MS: Look for  $m/z$  177.2 (+16 Da, Sulfoxide) or  $m/z$  193.2 (+32 Da, Sulfone).

- Check NMR: The protons alpha to sulfur (S-CH<sub>2</sub>) will shift downfield significantly (from ~2.6 ppm to ~3.0+ ppm) if the sulfur is oxidized.

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][5] (Authoritative text for general amide/thioether shifts).
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- PubChem Database. (2024). Compound Summary for CID 67164 (Thiomorpholine) and analogs.

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## Sources

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